molecular formula C27H27NO4S B14059721 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

Cat. No.: B14059721
M. Wt: 461.6 g/mol
InChI Key: YVXKVWYRXVISMT-UHFFFAOYSA-N
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Description

3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a methylbutanoic acid backbone. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group during synthesis.

    Thioether Formation: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.

    Coupling Reactions: The protected amino acid is coupled with other amino acids or peptides using coupling reagents like HBTU or DCC.

    Deprotection: The Fmoc group is removed using a base like piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The product is purified using techniques like crystallization, chromatography, or recrystallization.

    Quality Control: The final product is subjected to rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like thiols, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thioether derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.

    Drug Development: It serves as an intermediate in the synthesis of potential drug candidates.

    Material Science: The compound is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: It can modulate various biochemical pathways, including signal transduction, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Cysteine: Similar structure but lacks the benzylsulfanyl group.

    Fmoc-L-Methionine: Contains a thioether group but has a different side chain.

    Fmoc-L-Serine: Contains a hydroxyl group instead of a thioether group.

Uniqueness

3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid is unique due to the presence of both the benzylsulfanyl and Fmoc groups, which provide specific reactivity and protection during synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4S/c1-27(2,33-17-18-10-4-3-5-11-18)24(25(29)30)28-26(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXKVWYRXVISMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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